molecular formula C7H11NO B8401522 4-Allyl-3-methylazetidin-2-one

4-Allyl-3-methylazetidin-2-one

Cat. No. B8401522
M. Wt: 125.17 g/mol
InChI Key: WTTPHGXMVNBRLZ-UHFFFAOYSA-N
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Patent
US04446146

Procedure details

Part of the isomeric mixture from (ii) (1.20 g) in dry tetrahydrofuran (50 ml) was treated with potassium fluoride (0.45 g) and 18-crown-6 ether (0.07 g). After one hour the solution was partitioned between brine and ethylacetate. The organic phase was separated, dried (Na2SO4), evaporated and chromatographed on silica gel 60 (<230 mesh) eluting with ethylacetate:hexane 6:4. This separated the trans and cis isomers of 4-allyl-3-methyl azetidin-2-one.
Name
( ii )
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]1[N:7]([Si](C(C)(C)C)(C)C)[C:6](=[O:15])[CH:5]1[CH3:16])[CH:2]=[CH2:3].[F-].[K+].C1OCCOCCOCCOCCOCCOC1>O1CCCC1>[CH2:1]([CH:4]1[NH:7][C:6](=[O:15])[CH:5]1[CH3:16])[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
( ii )
Quantity
1.2 g
Type
reactant
Smiles
C(C=C)C1C(C(N1[Si](C)(C)C(C)(C)C)=O)C
Name
Quantity
0.45 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.07 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After one hour the solution was partitioned between brine and ethylacetate
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel 60 (<230 mesh)
WASH
Type
WASH
Details
eluting with ethylacetate:hexane 6:4
CUSTOM
Type
CUSTOM
Details
This separated the trans

Outcomes

Product
Name
Type
Smiles
C(C=C)C1C(C(N1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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